molecular formula C13H11ClN2O2S B8657616 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline

5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline

Cat. No. B8657616
M. Wt: 294.76 g/mol
InChI Key: XMRIQSSBMQRVLP-UHFFFAOYSA-N
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Patent
US08877804B2

Procedure details

Following General Procedure A, the title compound (624 mg, 92%) was prepared from 2-amino-4-chlorobenzenethiol (555 mg, 3.10 mmol), 1-(bromomethyl)-4-nitrobenzene (490 mg, 2.268 mmol) and K2CO3 (1.3 g, 9.50 mmol) in DMF (20 ml).
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[SH:9].Br[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([S:9][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=2)=[C:2]([CH:7]=1)[NH2:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
555 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)S
Name
Quantity
490 mg
Type
reactant
Smiles
BrCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)SCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 624 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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